N-Phenylphosphoric triamide

Description

Structure

3D Structure

Properties

CAS No. |

40249-62-5 |

|---|---|

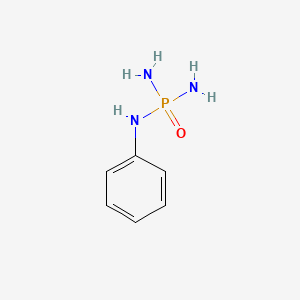

Molecular Formula |

C6H10N3OP |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

N-diaminophosphorylaniline |

InChI |

InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10) |

InChI Key |

OMPVAQNHVHNJEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(N)N |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylphosphoric Triamide and Its Analogues

General Synthetic Routes to Phosphoric Triamides

The synthesis of phosphoric triamides, the structural backbone of N-phenylphosphoric triamide, is predominantly achieved through the aminolysis of phosphoryl chloride. This can be accomplished via direct, one-pot reactions or through a more controlled, stepwise substitution process.

Direct Amidation Reactions

Direct amidation involves the reaction of phosphoryl chloride (POCl₃) with a primary or secondary amine. google.com In this approach, all three chlorine atoms on the phosphoryl chloride are substituted by amino groups in a single reaction vessel. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct that is formed, an excess of the reacting amine or an auxiliary base, such as triethylamine (B128534), is typically used. oup.com

The general reaction is as follows: POCl₃ + 6 RNH₂ → PO(NHR)₃ + 3 RNH₃Cl

This method is often employed for creating symmetrically substituted triamides, where all three amino groups are identical. For instance, the reaction of phosphoryl chloride with an excess of aniline (B41778) in the presence of triethylamine yields N,N′,N″-triphenylphosphoric triamide. oup.com However, this direct method can sometimes result in poor yields for more complex amines. oup.com A key challenge in these syntheses is the separation of the desired phosphoric triamide from the ammonium (B1175870) chloride salt byproduct, especially if the product is water-soluble. google.com

Stepwise Substitution Reactions from Phosphoryl Chloride Precursors

A more versatile and controlled approach to synthesizing phosphoric triamides, particularly unsymmetrical ones, is through the stepwise substitution of the chlorine atoms on phosphoryl chloride. vulcanchem.com This method involves intermediate compounds, primarily phosphoric acid amide dichlorides (RNHP(O)Cl₂) or phosphoric acid diamide (B1670390) chlorides ((RNH)₂P(O)Cl). google.com

The process generally follows two steps:

Formation of the Intermediate: Phosphoryl chloride is reacted with one or two equivalents of an amine to produce the corresponding chlorinated intermediate. For example, reacting POCl₃ with a secondary amine can yield a bis(dialkylamido)chlorophosphate. google.com

Final Amination: The isolated amide dichloride or diamide chloride is then reacted with a different amine to complete the substitution and form the final phosphoric triamide. google.com

This stepwise strategy allows for the synthesis of mixed-substituent triamides, where different alkyl or aryl groups are attached to the nitrogen atoms. oup.com For example, di(phenylamino)phosphoryl chloride can be prepared from POCl₃ and aniline, and this intermediate can then be reacted with butylamine (B146782) to yield N-butyl-N′,N″-diphenylphosphoric triamide. oup.com

Specific Preparations of this compound Derivatives

The general synthetic routes provide a foundation for the specific synthesis of this compound and its substituted analogues. These preparations highlight the practical application of direct and stepwise methodologies.

Synthesis of N,N′,N″-Triphenylphosphoric Triamide

N,N′,N″-Triphenylphosphoric triamide is synthesized via the direct amidation of phosphoryl chloride with aniline. In a typical procedure, a solution of aniline and triethylamine in an appropriate solvent like acetonitrile (B52724) is added dropwise to a solution of phosphoryl chloride at 0 °C. oup.com The mixture is then refluxed for several hours. oup.com After workup, which involves extraction and chromatography, the desired product is obtained. oup.com While straightforward, the yield for this direct synthesis has been reported as modest. oup.com

| Reactants | Solvent | Conditions | Yield | Reference |

| Phosphoryl chloride, Aniline, Triethylamine | Acetonitrile | Reflux for 3 hours | 30% | oup.com |

Synthesis of Mixed N-Alkyl-N′-Phenylphosphoric Triamides

The synthesis of mixed N-alkyl-N′-phenylphosphoric triamides is a prime example of the stepwise substitution strategy. By controlling the stoichiometry and order of amine addition, specific unsymmetrical products can be targeted. oup.com

Two illustrative syntheses are:

N-butyl-N′,N″-diphenylphosphoric triamide: This is prepared by first reacting phosphoryl chloride with four equivalents of aniline in tetrahydrofuran (B95107) (THF) to form the crude intermediate di(phenylamino)phosphoryl chloride. This intermediate is then reacted with 1-butylamine and triethylamine in acetonitrile to yield the final product in good yield. oup.com

N,N′-dibutyl-N″-phenylphosphoric triamide: The synthesis is reversed for this compound. Phosphoryl chloride is first condensed with 1-butylamine in THF to give di(butylamino)phosphoryl chloride. This crude intermediate is subsequently reacted with aniline in the presence of triethylamine to afford the target triamide. oup.com

| Target Compound | Step 1 Reactants | Step 2 Reactants | Overall Yield | Reference |

| N-butyl-N′,N″-diphenylphosphoric triamide | POCl₃, Aniline | Crude intermediate, 1-Butylamine, Triethylamine | Good | oup.com |

| N,N′-dibutyl-N″-phenylphosphoric triamide | POCl₃, 1-Butylamine | Crude intermediate, Aniline, Triethylamine | Not specified | oup.com |

Synthesis of Substituted this compound Derivatives

The versatility of these synthetic methods allows for the incorporation of various substituents on the phenyl ring or the use of more complex amine structures. These derivatives are often created to modulate the compound's chemical or physical properties.

One example is the synthesis of N-(4-nitrobenzoyl)-Ń,N″-bis(t-butylamino) phosphoric triamide . This compound is prepared in a stepwise manner. First, the precursor N-(4-nitrophenyl)phosphoramidic dichloride (4-NO₂-C₆H₄NHP(O)Cl₂) is synthesized. This intermediate is then reacted with t-butylamine in acetonitrile. The final product is purified by washing with water and recrystallization from ethanol. tandfonline.com

Another class of derivatives includes those with fluorinated phenyl groups. For instance, a phosphoric triamide bearing a 2,3,6-trifluorophenyl group has been synthesized and characterized. researchgate.net

| Derivative | Synthetic Approach | Key Reactants | Reference |

| N-(4-nitrobenzoyl)-Ń,N″-bis(t-butylamino) phosphoric triamide | Stepwise substitution | 4-NO₂-C₆H₄NHP(O)Cl₂, t-butylamine | tandfonline.com |

| [2,3,6-F₃–C₆H₂C(O)NH]P(O)[NHCH(CH₃)₂]₂ | Stepwise substitution | Not fully detailed | researchgate.net |

Polymerization and Oligomerization via Phosphoramide (B1221513) Linkages

The formation of polymers and oligomers through phosphoramide linkages represents a significant area of materials science, leveraging the unique properties of the P-N bond. While this compound itself serves as a foundational monomer concept, extensive research has been conducted on its analogues to synthesize a variety of polymers, most notably polyphosphoramides (PPAs) and functional oligomers. These materials are valued for properties such as thermal stability and flame retardancy. usq.edu.aukpi.ua The primary synthetic routes involve polycondensation reactions and specialized methods for creating defined oligomeric structures.

Polycondensation Reactions

Polycondensation is a principal method for synthesizing polyphosphoramides, where monomers react to form a polymer chain with the concurrent elimination of a small molecule like water or methanol (B129727).

One of the direct examples involving an analogue of this compound is the synthesis of polyphosphoramide esters through solution polycondensation. In a typical procedure, a phosphoric triamide derivative, N,N'-bis(p-chloroformylphenyl)N"-phenyl phosphoric triamide, is reacted with various aromatic diols in a high-boiling solvent like nitrobenzene (B124822) at elevated temperatures. kpi.uaresearchgate.net The resulting polymers possess high thermal stability and low flammability, which is attributed to the presence of the phosphoramide linkages in the polymer backbone. kpi.ua

In response to environmental concerns, green, solvent-free synthetic routes have been developed. One such method is the one-pot, catalyst-free synthesis of polyphosphoramide via a two-step polycondensation between dimethyl methylphosphonate (B1257008) (DMMP) and 1,6-hexanediamine (B7767898) (HDA). acs.org This approach is noted for its efficiency and for producing polyphosphoramides that act as effective flame retardants for biodegradable polymers like poly(lactic acid) (PLA). acs.org Another green approach utilizes triethyl phosphate (B84403) (TEP) as a phosphorylation agent to react with ethylene (B1197577) diamine (EDA) without any solvent, achieving a high yield and circumventing complex post-synthesis purification steps. rsc.org

The fundamental chemistry underlying these polymerizations is often a nucleophilic substitution reaction between a phosphorus compound (e.g., a phosphonyl chloride) and an amino compound. usq.edu.au By carefully selecting the monomers, a wide variety of polyphosphoramides with tailored structures and properties can be achieved. usq.edu.au

Table 1: Examples of Polycondensation Methods for Polyphosphoramide Synthesis

| Monomer 1 | Monomer 2 | Method | Conditions | Resulting Polymer Type | Reference(s) |

|---|---|---|---|---|---|

| N,N'-bis(p-chloroformylphenyl)N"-phenyl phosphoric triamide | Hydroquinone | Solution Polycondensation | Nitrobenzene solvent, 100°C, 12h | Polyphosphoramide ester | kpi.uaresearchgate.net |

| Dimethyl methylphosphonate (DMMP) | 1,6-hexanediamine (HDA) | Solvent- and Catalyst-Free Polycondensation | Two-step heating process | Aliphatic Polyphosphoramide | acs.org |

Oligomerization Strategies

Oligomers containing phosphoramide linkages are crucial in fields ranging from materials science to biotechnology, particularly in the synthesis of nucleic acid analogues. These methods allow for precise control over the oligomer's length and sequence.

Step-wise synthesis is employed to create well-defined, shorter-chain oligomeric phosphoramidates. These strategies, which include salt elimination and lithiation, can be used to form specific linkages like N-P-N, P-N-P, and even P-N-P-N-P, with the success of the reactions often depending on the steric and electronic properties of the substituents on the phosphorus atom. researchgate.net

A major application of phosphoramide linkage formation is in the solid-phase synthesis of oligonucleotides and their analogues. nih.govoup.com Phosphoramidite (B1245037) chemistry is a cornerstone of this field, enabling the automated, sequential construction of DNA and RNA strands. acs.org In this method, a phosphoramidite monomer is coupled to a growing chain on a solid support, and the resulting phosphite (B83602) triester linkage is oxidized to a more stable phosphate or phosphoramidate (B1195095) linkage. acs.org Other techniques for forming these internucleotide links include the Staudinger reaction followed by a Michaelis-Arbuzov type transformation and oxidative phosphorylation methods. nih.govoup.com These oligomers, which are precise in sequence and length, are fundamental tools in molecular biology and are explored for therapeutic applications. acs.orgnih.gov

Table 2: Key Techniques for Synthesizing Oligomers with Phosphoramide Linkages

| Method/Strategy | Key Reagents/Reaction Type | Linkage Type | Primary Application | Reference(s) |

|---|---|---|---|---|

| Phosphoramidite Chemistry | Phosphoramidite monomers, activator, oxidizing agent | Phosphodiester, Phosphorothioate, Phosphoramidate | Automated solid-phase synthesis of DNA/RNA and their analogues | acs.orgnih.gov |

| Staudinger Reaction / Michaelis-Arbuzov Transformation | Azides, phosphines | Phosphoramidate (3'-OP(O)NH-5') | Synthesis of oligonucleotide analogues | nih.gov |

| Oxidative Phosphorylation | Base-protected α-5′-O-DMT-3′-aminonucleosides | N3′→P5′ Phosphoramidate | Solid-support synthesis of nucleic acid analogues | oup.com |

Advanced Spectroscopic Characterization of N Phenylphosphoric Triamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of N-Phenylphosphoric triamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework can be constructed. Spectroscopic data for closely related derivatives, such as N-(2-nitrophenyl) phosphoric triamide, provide a valuable reference for interpreting the spectra of the parent compound.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in the molecule. For this compound, signals are expected from three distinct regions: the aromatic phenyl protons, the proton on the phenyl-attached nitrogen (NH), and the protons of the two terminal amide groups (NH₂).

The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. The specific chemical shifts and splitting patterns depend on the substitution and the coupling between adjacent protons. The NH proton attached to the phenyl ring is expected to appear as a doublet due to coupling with the phosphorus nucleus, and its chemical shift can be influenced by solvent and concentration. The four protons of the two NH₂ groups are expected to give rise to a broad singlet, as rapid proton exchange and coupling to the quadrupolar ¹⁴N nucleus often lead to signal broadening.

In the case of the derivative N-(2-nitrophenyl) phosphoric triamide, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals that help in assigning the proton environments. The presence of the electron-withdrawing nitro group shifts the aromatic signals downfield.

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.34 | d | 1H | NH |

| 8.11 | d | 1H | Aromatic CH |

| 7.93 | d | 1H | Aromatic CH |

| 7.60 | t | 1H | Aromatic CH |

| 6.96 | t | 1H | Aromatic CH |

| 4.54 | s | 4H | NH₂ |

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, signals corresponding to the six carbon atoms of the phenyl ring are expected. The carbon atom directly bonded to the nitrogen (ipso-carbon) will show a distinct chemical shift and may exhibit coupling to the phosphorus nucleus (²JC-P). The other aromatic carbons will appear in the typical region of δ 110–140 ppm, with their exact shifts influenced by the phosphoryl-amino substituent.

The ¹³C NMR spectrum of N-(2-nitrophenyl) phosphoric triamide in DMSO-d₆ reveals several signals for the aromatic carbons, with some appearing as doublets due to C-P coupling. acgpubs.org This coupling information is crucial for confirming the connectivity between the phenyl ring and the phosphorus atom.

| Chemical Shift (δ) [ppm] | Note |

|---|---|

| 118.8 | Aromatic CH |

| 119.9 | Aromatic CH (doublet) |

| 125.6 | Aromatic CH |

| 133.9 | Aromatic CH (doublet) |

| 135.6 | Aromatic C |

| 140.7 | Aromatic C (doublet) |

³¹P NMR Spectroscopy for Phosphorus Nuclei

Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing organophosphorus compounds, as the ³¹P nucleus is 100% abundant and has a wide chemical shift range. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. For phosphoric triamides, this signal typically appears in the range of δ 10 to 30 ppm relative to 85% H₃PO₄.

For example, the ³¹P NMR spectrum of N-(2-nitrophenyl) phosphoric triamide in DMSO-d₆ shows a single peak at δ 8.8 ppm. acgpubs.org Similarly, N,N-diethylphosphoric triamide exhibits a ³¹P signal at δ 18.8 ppm, further illustrating the typical chemical shift range for such compounds. iau.ir

Two-Dimensional NMR Techniques (e.g., DQF-COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex molecules.

¹H-¹H Correlation Spectroscopy (COSY): This technique identifies protons that are spin-spin coupled. For this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl ring, aiding in the assignment of the ortho, meta, and para positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each aromatic C-H pair in the ¹³C spectrum based on the already assigned proton signals.

Studies on analogous phosphinamide compounds demonstrate the power of these techniques in correlating signals from phenyl rings attached to a phosphorus center, allowing for clear differentiation of proton and carbon signals. iau.ir

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: Two types of N-H bonds are present: N-H in the secondary amine (Ph-NH) and N-H in the primary amide (NH₂) groups. These typically result in absorption bands in the 3100–3500 cm⁻¹ region. The NH₂ group is expected to show two bands (symmetric and asymmetric stretching), while the single N-H bond will show one.

P=O Stretching: A strong absorption band corresponding to the phosphoryl group (P=O) stretch is a key diagnostic feature. For phosphoric triamides, this band is typically observed in the range of 1200–1250 cm⁻¹. For example, the related compound cyclohexylphosphoramidic dichloride shows a P=O stretch at 1250 cm⁻¹. iau.ir

Aromatic C=C and C-H Stretching: The phenyl group will give rise to characteristic C=C stretching vibrations in the 1450–1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

P-N Stretching: The stretching vibrations of the P-N bonds occur in the fingerprint region of the spectrum, typically between 900 and 1100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| P=O (Phosphoryl) | Stretching | 1200 - 1250 | Strong |

| P-N (Phosphorus-Nitrogen) | Stretching | 900 - 1100 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the phenyl ring and the phosphoryl (P=O) group.

The phenyl ring is expected to exhibit two main absorption bands corresponding to π → π* transitions.

An intense band (the E2-band) typically appears around 200–210 nm.

A less intense, structured band (the B-band) is expected around 250–270 nm.

The phosphoryl group contains non-bonding electrons (n) on the oxygen atom. This allows for a weak n → π* transition, which is expected to occur at a longer wavelength than the phenyl π → π* transitions, likely in the near-UV region. The exact position and intensity (molar absorptivity, ε) of these absorption maxima (λmax) can be influenced by the solvent polarity and the electronic interaction between the phenylamino (B1219803) group and the phosphoryl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns. When this compound, with a molecular formula of C₆H₁₀N₃OP and a molecular weight of 171.14 g/mol , is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). vulcanchem.com The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular weight of the compound. uni-saarland.de

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. chemguide.co.uklibretexts.org For organophosphorus compounds like this compound, fragmentation typically involves the cleavage of the bonds within the phosphate (B84403) skeleton. nih.gov Common fragmentation pathways for aromatic organophosphorus compounds include the cleavage of C-O or P-O bonds, often resulting in stable structures containing the benzene (B151609) ring. nih.govmdpi.com

In the case of this compound, fragmentation would likely involve the cleavage of the P-N bonds. The fragmentation of related N-phenyl substituted compounds, such as N-phenyl benzenesulfonamide, shows cleavage that can result in an anilide anion (m/z 92) or other fragments arising from losses of specific moieties. researchgate.net For phosphoric triamides, the loss of ammonia (B1221849) (NH₃) or related amine fragments is a plausible pathway. The specific fragmentation pattern helps in confirming the identity and structural arrangement of the compound. nih.govnih.gov The analysis of these fragments provides a veritable fingerprint for the molecule, allowing for its unambiguous identification. uni-saarland.de

Below is a table representing plausible key fragments for this compound based on general fragmentation principles of related compounds.

| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [C₆H₅NHP(O)(NH₂)₂]⁺• (Molecular Ion) | 171 | - |

| [C₆H₅NHPO₂H]⁺ | 156 | NH |

| [C₆H₅NHPO]⁺ | 139 | NH₃ |

| [C₆H₅NH]⁺ (Anilide ion) | 92 | PO(NH₂)₂ |

| [C₆H₅]⁺ (Phenyl ion) | 77 | NHPO(NH₂)₂ |

Note: This table is illustrative of expected fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org The technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. mdpi.com This pattern provides detailed information about the crystal lattice, unit cell dimensions, and the specific positions of each atom.

While the specific crystal structure of the parent this compound is not detailed in the provided search results, extensive studies on its derivatives provide significant insight into its expected solid-state structure. For instance, in related N-acyl and N,N'-disubstituted phosphoric triamides, the phosphorus atom consistently exhibits a distorted tetrahedral geometry. nih.govnih.govresearchgate.net

In the crystal structure of compounds like N-(2-Fluorobenzoyl)-N′,N′′-bis(4-methylphenyl)phosphoric triamide and N,N-Dimethyl-N′,N′′-diphenylphosphoric triamide, the bond angles around the central phosphorus atom deviate from the ideal 109.5°, typically ranging from approximately 101° to 117°. nih.govnih.gov The P=O bond length is consistently around 1.47 Å, and the P–N bond lengths vary depending on the substituent, generally falling between 1.62 Å and 1.69 Å. nih.gov

A common feature in the crystal packing of these molecules is the formation of intermolecular hydrogen bonds. The oxygen atom of the phosphoryl group (P=O) and the hydrogen atoms of the amide groups (N-H) frequently act as hydrogen bond acceptors and donors, respectively. nih.gov These interactions link adjacent molecules, often forming extended chains or dimeric structures within the crystal lattice. nih.govug.edu.gh The planarity of the nitrogen atom environments is another common characteristic. nih.gov This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical system.

The table below summarizes typical crystallographic data for a related substituted phosphoric triamide, illustrating the type of information obtained from X-ray analysis.

| Parameter | Value (for a representative derivative, C₁₄H₁₈N₃OP) |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.501 |

| b (Å) | 10.8569 |

| c (Å) | 8.1579 |

| V (ų) | 1372.9 |

| Z (Molecules per unit cell) | 4 |

| P-atom Geometry | Distorted Tetrahedral |

| P=O Bond Length (Å) | ~1.47 |

| P-N Bond Lengths (Å) | 1.63 - 1.69 |

| Key Intermolecular Interactions | N—H···O=P Hydrogen Bonds |

Data derived from a study on N,N-Dimethyl-N′,N′′-diphenylphosphoric triamide. nih.gov

Computational and Theoretical Investigations of N Phenylphosphoric Triamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of molecular systems. For N-Phenylphosphoric triamide, DFT calculations have been instrumental in understanding its fundamental characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. lupinepublishers.comshodor.org For this compound and its derivatives, geometry optimization is typically performed to understand the spatial arrangement of the phenyl and phosphoramidic groups. scispace.comnih.gov These calculations reveal crucial bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The electronic structure, which governs the molecule's reactivity and properties, is also a key output of these studies. ibb.waw.plresearchgate.net For instance, in related phosphoramidate (B1195095) compounds, DFT calculations have been used to confirm molecular structures determined by spectroscopic techniques. researchgate.netresearchgate.net

| Parameter | Description | Significance |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the strength and stability of chemical bonds. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Influences the overall shape and steric hindrance of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by sets of three atoms. | Describes the conformation and rotational freedom around bonds. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

In the context of this compound and related compounds, FMO analysis helps to predict how the molecule will interact with other chemical species. oup.com The distribution of the HOMO and LUMO across the molecule identifies the regions most likely to act as electron donors (nucleophilic sites) and electron acceptors (electrophilic sites), respectively. scispace.comnih.govru.nlwpmucdn.com

| Orbital | Description | Role in Reactivity |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Acts as an electron donor; its energy level is related to the ionization potential. |

| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | Acts as an electron acceptor; its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.deblogspot.comschrodinger.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding. oup.com

| Property | Description | Significance |

| Charge Distribution | The spatial arrangement of electrical charges within the molecule. | Determines the polarity of bonds and the molecule as a whole. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular forces, solubility, and other physical properties. |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.netdokumen.pub For this compound, this includes predicting vibrational frequencies (Infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. oup.com For instance, calculated vibrational frequencies can be used to assign specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule. Similarly, predicted NMR chemical shifts for ¹H, ¹³C, and ³¹P nuclei can help in the assignment of signals in the respective NMR spectra. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.comresearchgate.netarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that can mimic real-world conditions. plos.orgaps.org For this compound, MD simulations could be employed to study its interactions with solvent molecules or its behavior within a larger biological system, providing insights that are not accessible from static quantum chemical calculations alone.

Monte Carlo (MC) Simulations

A review of available scientific literature indicates a notable absence of studies employing Monte Carlo (MC) simulations specifically for the analysis of this compound. While MC methods are utilized in various fields of computational chemistry, including the development of Quantitative Structure-Activity Relationship (QSAR) models for classes of compounds like urease inhibitors, direct application of these simulation techniques to this compound has not been reported in the surveyed literature. chemrxiv.org Such simulations are powerful tools for exploring complex systems, from drug release dynamics to the properties of quantum systems, but their application has not been extended to this particular compound based on the available research. ibb.waw.plwikipedia.orgnih.gov

Reactivity and Transformation Pathways of N Phenylphosphoric Triamide Compounds

Hydrolysis Mechanisms of N-Phenylphosphoric Amides

Hydrolysis represents a primary pathway for the transformation of N-Phenylphosphoric triamide. The reaction's mechanism and rate are highly dependent on the pH of the surrounding medium, proceeding through distinct acid- and base-catalyzed pathways.

Under acidic conditions, the hydrolysis of N-phenyl phosphoric amides is facilitated by the protonation of the phosphoryl oxygen atom. This initial O-protonation is a key step that increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

Research on the acid-catalyzed hydrolysis of various N-phenyl phosphoric amides, including cyclic and non-cyclic derivatives, indicates that the reaction proceeds via an O-protonated intermediate. The solvolytic lability of the P-N bond in acidic conditions is explained by a mechanism involving pre-equilibrium protonation. However, for N-aryl derivatives like this compound, the basicity of the nitrogen atom is significantly lower than that of N-alkyl compounds. Consequently, the participation of the phosphoryl oxygen protonated form of a conjugate acid in the solvolysis process becomes a critical pathway. Studies have shown that in cyclic substrates, the endocyclic P-O bond is hydrolyzed first, which serves as strong evidence for the initial O-protonation of the phosphoroamidate function.

The general mechanism can be summarized as:

Protonation: The phosphoryl oxygen is protonated, forming an O-protonated intermediate.

Nucleophilic Attack: A water molecule attacks the phosphorus center.

Bond Cleavage: The P-N bond is cleaved, leading to the departure of aniline (B41778) (or a substituted aniline) and the formation of a phosphoric acid derivative.

In alkaline or basic conditions, the hydrolysis of amides proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the phosphorus atom of the P=O group. This forms a transient, high-energy pentacoordinate intermediate.

The subsequent step involves the cleavage of the P-N bond, which is generally the rate-determining step. The departure of the amide group as an anion is thermodynamically unfavorable, but in aqueous solutions, the reaction is driven forward. The final products of the complete alkaline hydrolysis of this compound are phosphoric acid (as a phosphate (B84403) salt) and aniline.

The characterization of these products can be achieved through various analytical techniques. The resulting carboxylate (in the case of carboxamides) and amine products are typically identified by comparison with authentic samples using methods like NMR spectroscopy and mass spectrometry. For this compound, the products would be phosphate ions and aniline.

Kinetic studies reveal that the hydrolysis rate of N-substituted amides is sensitive to several factors, including pH, temperature, and the structure of the molecule itself. The hydrolysis rate exhibits a distinct pH-dependence, with defined regions for acid-catalyzed, base-catalyzed, and neutral (water-assisted) mechanisms.

For many amides, plots of the logarithm of the observed rate constant (log k) versus pH show a characteristic V-shape, indicating minimum stability at neutral pH and increased reaction rates at both low and high pH values. Activation energies for base-catalyzed, acid-catalyzed, and water-assisted amide bond hydrolysis have been estimated to be approximately 21, 31, and 99 kJ/mol, respectively, highlighting the relative ease of catalyzed hydrolysis compared to the neutral process.

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |

|---|---|---|

| pH | Rate is minimal at neutral pH and increases significantly in acidic or alkaline conditions. | Availability of H+ or OH- ions to catalyze the reaction via protonation or nucleophilic attack. |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed. |

| Substituents on Phenyl Ring | Electron-withdrawing groups can increase the rate, while electron-donating groups can decrease it. | Affects the electrophilicity of the phosphorus atom and the stability of the leaving group. |

| Solvent | Polar, protic solvents like water are required for the reaction. Solvent polarity can influence rate. | Water acts as both the solvent and a reactant (nucleophile). |

Oxidative Degradation Pathways (e.g., Triamide to Phosphoric Triamide)

The oxidative degradation of this compound, specifically pathways that would lead to the formation of the simpler phosphoric triamide by cleavage of the phenyl group, is not extensively documented in the available scientific literature. While oxidation is a known degradation pathway for many organic compounds, the specific reactions and conditions that would cause such a transformation for this compound are not clearly established.

Enzymatic Transformations and their Chemical Significance

This compound and its derivatives are primarily recognized for their significant interaction with the enzyme urease. The key enzymatic transformation is the hydrolysis of the compound itself, catalyzed by urease, which converts it into a potent inhibitor. This process is crucial for its main application in agriculture as a urease inhibitor to improve the efficiency of urea-based fertilizers.

The chemical significance of this transformation is substantial. Urease catalyzes the rapid hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. By inhibiting urease, this compound slows this conversion. The transformation pathway within the enzyme's active site is believed to be analogous to that of other phosphoric triamide inhibitors. The enzyme hydrolyzes one of the P-N bonds of the inhibitor, releasing aniline and forming a phosphoric diamide (B1670390) species. This product then binds tightly to the two nickel ions in the urease active site, effectively blocking its function.

Studies on the related compound N-(n-butyl)phosphoric triamide (NBPTO) show that upon enzymatic hydrolysis, it generates diamido phosphoric acid (DAP), which binds in a tridentate fashion to the nickel ions. It is highly probable that this compound undergoes a similar enzymatic conversion to generate an analogous inhibitory molecule.

Abiotic Degradation Processes

The primary abiotic degradation pathway for this compound in the environment, particularly in soil, is chemical hydrolysis. The persistence and rate of this degradation are significantly influenced by environmental factors, most notably soil pH.

Research on the closely related and structurally similar urease inhibitor, N-(n-butyl) thiophosphoric triamide (NBPT), provides significant insight into the expected behavior of this compound. Studies consistently show that the degradation of NBPT is highly dependent on soil pH. The compound degrades much more rapidly in acidic soils compared to neutral or alkaline soils. For instance, the half-life of NBPT has been reported to be as short as 0.4 days in acidic soil, while extending to over 2 days in alkaline soils. This pH-dependent stability is a critical factor in its effectiveness. Given the structural similarities, this compound is expected to exhibit similar pH-dependent degradation, with greater persistence in alkaline environments and more rapid hydrolysis under acidic conditions.

Environmental Chemical Fate and Persistence Mechanisms of this compound Compounds

The environmental fate and persistence of this compound (PPA) are governed by a combination of chemical and biological processes that dictate its transformation and longevity in various environmental compartments. While direct research on PPA is limited, the behavior of analogous compounds, such as phenylphosphorodiamidate (PPDA) and N-(n-butyl) thiophosphoric triamide (NBPT), provides significant insights into the probable environmental pathways of PPA. The primary degradation mechanisms are anticipated to be hydrolysis, with soil pH playing a critical role, followed by potential contributions from photodegradation and microbial biodegradation.

Hydrolysis

Hydrolysis is a principal pathway for the degradation of phosphoramidates in the environment. The stability of these compounds is significantly influenced by pH. For the related compound phenylphosphorodiamidate (PPDA), degradation in aqueous solutions follows first-order kinetics and is subject to both acid and base catalysis. Under alkaline conditions, the hydrolysis of PPDA is rapid, with a reported half-life as short as 10 hours in floodwaters with a pH of approximately 9. In contrast, under neutral to slightly acidic conditions, the half-life can be extended to a range of 25 to 90 hours. This pH-dependent hydrolysis suggests that in alkaline soils and waters, this compound would likely exhibit lower persistence.

The degradation of another analogous compound, N-(n-butyl) thiophosphoric triamide (NBPT), in soil is also heavily dependent on soil pH. Research has demonstrated that the degradation of NBPT is significantly faster in acidic soils compared to neutral or alkaline soils. For instance, the half-life of NBPT in acidic soil (pH around 4.5-5.5) can be as short as 0.4 to 0.5 days, whereas in neutral to alkaline soils (pH 7.0-8.4), the half-life can range from 1.3 to 2.1 days nih.govmdpi.com. This increased degradation rate in acidic soils is a crucial factor in determining the compound's efficacy as a urease inhibitor in different agricultural settings scielo.br.

Table 1: Half-life of N-(n-butyl) thiophosphoric triamide (NBPT) in Soil at Different pH Levels

| Soil pH | Half-life (days) | Reference |

|---|---|---|

| Acidic (e.g., 4.9) | 0.4 | nih.gov |

| Neutral to Alkaline (e.g., 6.9 - 8.4) | 1.3 - 2.1 | nih.govmdpi.com |

This table presents data for the analogous compound N-(n-butyl) thiophosphoric triamide (NBPT) to infer the potential behavior of this compound.

Transformation Pathways

The transformation of this compound in the environment is expected to yield several degradation products through hydrolysis. Based on studies of PPDA, under basic conditions, the hydrolysis of the P-O-phenyl bond is likely, leading to the formation of phenol and diamidophosphoric acid . In acidic conditions, the degradation pathway may proceed through the sequential deamination of the amide groups, resulting in the formation of phenyl phosphoramidate (B1195095) and subsequently phenyl phosphate .

For NBPT, a primary degradation pathway involves its oxidation to N-(n-butyl) phosphoric triamide (NBPTO), which is also an effective urease inhibitor. Further degradation leads to the formation of diamido phosphoric acid (DAP) nih.gov. It is plausible that this compound could undergo similar oxidative transformations in the environment.

Biodegradation

Microbial activity is a fundamental driver of the degradation of many organic compounds in soil and water. Organophosphorus compounds, in general, can be utilized by microorganisms as a source of phosphorus or carbon nih.gov. The primary enzymatic process involved in the initial breakdown of many organophosphorus pesticides is hydrolysis, catalyzed by enzymes such as phosphotriesterases nih.govresearchgate.netoup.com. While there is no strong evidence to suggest that biodegradation is a primary degradation pathway for PPDA, the broader class of organophosphorus xenobiotics is known to be susceptible to microbial degradation nih.gov. Therefore, it is conceivable that soil microorganisms could play a role in the transformation of this compound over longer time scales, particularly after initial hydrolytic cleavage.

Photodegradation

Coordination Chemistry of N Phenylphosphoric Triamide Ligands

Principles of Metal-Ligand Interactions

The interaction between a metal ion and an N-phenylphosphoric triamide ligand is fundamentally a Lewis acid-base interaction. The metal center acts as a Lewis acid (electron-pair acceptor), while the ligand, with its lone pairs on oxygen and nitrogen atoms, functions as a Lewis base (electron-pair donor). arabjchem.org Phosphoramide (B1221513) compounds are recognized as flexible ligands because they possess both N- and O-donor functionalities, providing multiple potential binding sites for metal ions. nih.gov

The primary donor atoms in this compound are the phosphoryl group's oxygen atom and the nitrogen atoms of the amide moieties. The specific atom that coordinates to the metal is determined by several factors, including the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, such as lanthanides, typically prefer coordination with the hard oxygen donor of the phosphoryl group. Softer metal ions may favor coordination with the softer nitrogen donors.

The coordination mode of these ligands is also highly dependent on steric factors and the ligand's protonation state. For instance, studies on lanthanum complexes with a monoanionic phosphoramide ligand have shown that the anionic form can bind in either a bidentate or monodentate fashion, depending on the steric demand at the metal center. nih.govbohrium.com In contrast, the neutral, protonated form of the ligand binds exclusively through the phosphoryl oxygen atom. nih.govbohrium.com This highlights the tunability of the ligand's interaction based on the chemical environment. In derivatives like tris(pyridin-2-yl)phosphoric triamide, a competition between the pyridinyl nitrogen and the phosphoryl oxygen atoms as hydrogen-bond acceptors is observed, which influences the final supramolecular structure. nih.gov

Structural Aspects of this compound Coordination Complexes

Single-crystal X-ray diffraction has been instrumental in elucidating the precise structures of metal complexes containing phosphoric triamide ligands. These studies reveal a range of coordination numbers and geometries, largely influenced by the ligand's denticity and the metal ion's preference.

Phosphoric triamide ligands can act as monodentate, bidentate, or even tridentate chelators. nih.govnih.govbohrium.com

Monodentate Coordination: Often occurs through the phosphoryl oxygen, particularly with sterically hindered ligands or when the ligand is in its neutral, protonated form. nih.govbohrium.com

Bidentate Chelation: A common mode involves one phosphoryl oxygen and one amide nitrogen, forming a stable chelate ring. In carbacylamidophosphate complexes with lanthanides, bidentate chelation via the oxygen atoms of the carbonyl and phosphoryl groups leads to the formation of a stable six-membered metallacycle. researchgate.net

Tridentate Chelation: In more complex derivatives, such as tris(pyridin-2-yl)phosphoric triamide, the ligand can act in a tridentate fashion. A cobalt(II) complex, [Co{(O)P[NH-2Py]2[NH-2PyH]}2]Cl3, represents the first structurally characterized example of a discrete chelate complex where this type of phosphoric triamide acts as a flexible tridentate ligand. nih.gov

The resulting coordination geometry around the metal center can vary significantly. For example, the phosphorus atom in the free ligand CCl3C(O)NHP(O)[(R)-(+)-NHCH(CH3)(C6H5)]2·0.25H2O exhibits a distorted tetrahedral geometry. researchgate.net In metal complexes, geometries such as tetrahedral, square-planar, and octahedral are observed, depending on the metal ion and the number of coordinated ligands. nih.govuaeu.ac.ae

| Metal Ion | Ligand | Coordination Mode | Coordination Geometry | Reference |

|---|---|---|---|---|

| Co(II) | Tris(pyridin-2-yl)phosphoric triamide | Tridentate | Not specified | nih.gov |

| La(III) | Monoanionic Phosphoramide | Bidentate or Monodentate | Not specified | nih.govbohrium.com |

| Ln(III) (La, Nd, Eu, Tb, Lu) | Diphenyl-N-trichloroacetylamidophosphate | Bidentate (O,O) chelate | Not specified | researchgate.net |

Spectroscopic Signatures of Coordination Bonds

Spectroscopic methods are essential for confirming the coordination of this compound ligands to metal centers and for probing the nature of the newly formed bonds, especially for non-crystalline materials.

Infrared (IR) Spectroscopy: The stretching vibration of the phosphoryl group (ν(P=O)) is a powerful diagnostic tool. In a free ligand, this band has a characteristic frequency. Upon coordination of the phosphoryl oxygen to a metal ion (a Lewis acid), electron density is withdrawn from the P=O bond, causing it to weaken. This weakening results in a shift of the ν(P=O) absorption band to a lower frequency (a red shift). The magnitude of this shift provides a qualitative indication of the strength of the metal-oxygen bond. For instance, in lanthanide complexes with diphenyl-N-trichloroacetylamidophosphate, the ν(P=O) band shifts by approximately 70 cm-1 to a lower frequency upon bidentate chelation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is particularly sensitive to changes in the electronic environment around the phosphorus nucleus. scispace.com The phosphorus atom in a free ligand exhibits a characteristic chemical shift; for example, the 31P NMR signal for CCl3C(O)NHP(O)[(R)-(+)-NHCH(CH3)(C6H5)]2 appears at δ 4.17 ppm. researchgate.net Upon coordination to a metal, this chemical shift is altered, providing direct evidence of a metal-ligand interaction. nih.gov The wide chemical shift range of 31P NMR allows for clear separation of signals, making it an excellent tool for studying these systems. mdpi.com Changes in the chemical shifts of protons, especially the N-H protons, in 1H NMR spectra can also indicate ligand coordination.

| Spectroscopic Technique | Observable | Change upon Coordination | Interpretation |

|---|---|---|---|

| Infrared (IR) | ν(P=O) Stretch | Decrease in frequency (Red Shift) by ~25-70 cm-1 | Weakening of the P=O bond due to electron donation from oxygen to the metal center. researchgate.netresearchgate.net |

| 31P NMR | Chemical Shift (δ) | Shift from free ligand value | Alteration of the electronic environment of the phosphorus nucleus due to metal binding. scispace.comnih.gov |

| 1H NMR | N-H Proton Chemical Shift (δ) | Shift and/or broadening | Indicates involvement of amide nitrogen in coordination or conformational changes upon complexation. |

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals or lanthanides, UV-Vis spectroscopy can provide valuable information. Coordination of the ligand can alter the d-d or f-f electronic transitions of the metal ion. Furthermore, new ligand-to-metal charge transfer (LMCT) bands may appear, which are characteristic of the coordination complex itself. uaeu.ac.ae

Mechanistic Studies of Enzyme Inhibition by N Phenylphosphoric Triamide Analogues

Molecular Basis of Enzyme-Inhibitor Interaction

The interaction between urease and N-phenylphosphoric triamide analogues is a complex process that involves the formation of a stable enzyme-inhibitor complex. A key aspect of this interaction is the structural similarity of these inhibitors to the natural substrate, urea (B33335). This allows them to be recognized and processed by the enzyme, leading to a potent inhibitory effect.

The inhibitory potency of these compounds is significantly influenced by their chemical structure. For instance, the presence of a P=O moiety, as seen in N-(n-butyl)phosphoric triamide (NBPTO), is crucial for high inhibitory activity, making it a much more potent inhibitor than its thiophosphoryl counterpart, N-(n-butyl)thiophosphoric triamide (NBPT), which possesses a P=S bond. nih.govnih.gov The greater inhibitory capability of NBPTO is attributed to its readiness to react with urease without the need for prior chemical modification, a step required for NBPT. nih.gov

Structural studies have revealed that the mobile flap of the urease active site plays a critical role in the binding of these inhibitors. This flap can adopt different conformations, modulating the size and accessibility of the active site. nih.govnih.gov In the presence of inhibitors, the flap is often found in a closed conformation, trapping the inhibitor within the active site. nih.gov

The interaction is further stabilized by a network of hydrogen bonds and coordination with the metal ions in the active site. The specific nature of these interactions dictates the strength and duration of the inhibition.

Active Site Binding Mechanisms and Metal Ion Coordination

The active site of urease contains a binuclear nickel center, with two Ni(II) ions that are essential for its catalytic activity. nih.govresearchgate.net this compound analogues inhibit the enzyme by directly interacting with these nickel ions, effectively blocking the binding and hydrolysis of urea.

Upon enzymatic hydrolysis of the inhibitor, a key intermediate, diamido phosphoric acid (DAP), is formed. nih.govnih.gov X-ray crystallography has shown that DAP binds to the dinickel center in a tridentate fashion. nih.govconsensus.app This binding involves the coordination of two oxygen atoms and an amide nitrogen atom of DAP to the two Ni(II) ions. nih.gov This strong, tridentate chelation of the nickel ions is a critical feature of the potent inhibition observed with these compounds.

In the case of NBPT, its transformation leads to the formation of monoamidothiophosphoric acid (MATP) within the active site. nih.govdesy.de MATP also binds to the two Ni(II) ions, utilizing a bridging oxygen atom and terminally bound oxygen and amino groups. nih.gov The sulfur atom of the thiophosphoryl group in MATP is oriented away from the metal center. nih.gov

The coordination of these inhibitor-derived molecules to the nickel ions disrupts the catalytic cycle of the enzyme, preventing it from hydrolyzing urea and thus leading to a significant reduction in its activity.

Kinetic Analysis of Enzyme Inhibition (e.g., Reversible Slow Inhibition)

Kinetic studies of urease inhibition by this compound analogues have revealed a characteristic pattern of reversible slow-inhibition. nih.govnih.gov This type of inhibition is characterized by an initial, rapid formation of an enzyme-inhibitor complex, followed by a slower, time-dependent increase in the degree of inhibition.

Calorimetric and spectrophotometric analyses have been employed to determine the kinetic parameters of this inhibition. nih.gov The slow-binding nature of these inhibitors is reflected in the kinetic constants, which show a very small dissociation constant (Ki) for the final enzyme-inhibitor complex. nih.govnih.gov This indicates a very tight binding of the inhibitor to the enzyme.

The inhibition process can be described by a two-step mechanism:

Initial rapid, reversible binding: The inhibitor (I) binds to the enzyme (E) to form an initial encounter complex (E·I).

Slow isomerization: The initial complex undergoes a slow conformational change to form a more stable, tightly bound complex (E*·I).

This slow, reversible inhibition mechanism is a hallmark of many potent enzyme inhibitors and is a key factor in the effectiveness of this compound analogues as urease inhibitors. Studies have shown that these inhibitors act as mixed inhibitors, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. researchgate.net

| Inhibitor | Enzyme Source | Inhibition Type | Key Kinetic Feature |

|---|---|---|---|

| NBPTO | Sporosarcina pasteurii urease (SPU), Jack Bean Urease (JBU) | Reversible Slow-Inhibition | Very small equilibrium dissociation constant of the urease-DAP complex. nih.gov |

| NBPT | Bacterial and Plant Ureases | Reversible Slow-Inhibition | Very small dissociation constant of the urease-MATP complex. nih.gov |

| Phenyl phosphorodiamidate (PPD) | Soil Urease | Mixed Inhibition | Increased Km and decreased Vmax. researchgate.net |

Role of Compound Transformation in Inhibition Mechanism (e.g., NBPT to MATP)

A crucial aspect of the inhibitory mechanism of this compound analogues is their transformation into the active inhibitory species within the enzyme's active site or in the soil environment. nih.govmdpi.com N-(n-butyl)thiophosphoric triamide (NBPT) itself is not the most potent inhibitor; rather, it serves as a pro-inhibitor that is converted to more active forms. nih.gov

In the soil, NBPT can be oxidized to its more potent oxygen analogue, N-(n-butyl)phosphoric triamide (NBPTO). nih.govmdpi.com NBPTO is a significantly more effective urease inhibitor than NBPT. nih.govnih.gov

Within the urease active site, NBPT undergoes enzymatic hydrolysis. This process involves the conversion of NBPT to N-(n-butyl)thiophosphoric diamide (B1670390) (NBPD), which is then further hydrolyzed to release n-butylamine and form monoamidothiophosphoric acid (MATP). nih.govdesy.de It is this MATP molecule that acts as the potent, slow-binding inhibitor by coordinating to the nickel ions in the active site. nih.gov

Similarly, NBPTO is hydrolyzed by urease to produce diamido phosphoric acid (DAP) and n-butylamine. nih.govnih.gov DAP is the active inhibitor that binds tightly to the dinickel center. nih.govconsensus.app

This transformation from a less active precursor to a highly potent inhibitor at the target site is a form of "suicide inhibition," where the enzyme participates in the generation of its own inhibitor.

| Pro-inhibitor | Transformation Product(s) | Active Inhibitor | Enzyme |

|---|---|---|---|

| N-(n-butyl)thiophosphoric triamide (NBPT) | N-(n-butyl)phosphoric triamide (NBPTO), N-(n-butyl)thiophosphoric diamide (NBPD) | Monoamidothiophosphoric acid (MATP) | Urease |

| N-(n-butyl)phosphoric triamide (NBPTO) | Diamido phosphoric acid (DAP), n-butylamine | Diamido phosphoric acid (DAP) | Urease |

Computational Approaches to Enzyme-Inhibitor Complexes (e.g., Molecular Docking)

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) molecular dynamics (MD) simulations, have provided valuable insights into the interactions between this compound analogues and the urease active site. nih.govnih.govepa.gov These techniques allow for the visualization and analysis of the binding modes of inhibitors and the catalytic mechanism at an atomic level.

Molecular docking studies have been used to predict the binding orientation of inhibitors within the urease active site. nih.govekb.egnih.gov These studies have successfully predicted the coordination of the inhibitor with the nickel ions and the surrounding amino acid residues. nih.gov For example, docking calculations have suggested a role for the conserved arginine residue (αArg339) in capturing and orienting the inhibitor prior to the closure of the active site flap. nih.gov

QM/MM MD simulations have been employed to investigate the reaction mechanism of inhibitor hydrolysis and the thermodynamics of inhibitor binding. nih.gov These studies have helped to elucidate the reasons for the high inhibitory activity of compounds like NBPTO, demonstrating that the binding affinity decreases in the order of NBPTO >> acetohydroxamic acid > hydroxyurea. nih.gov

These computational approaches are powerful tools that complement experimental data from X-ray crystallography and kinetic studies, providing a more complete understanding of the molecular basis of urease inhibition by this compound analogues.

Analytical Method Development for N Phenylphosphoric Triamide and Its Metabolites

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov For compounds like N-Phenylphosphoric triamide, which possess chromophoric properties due to the phenyl group, HPLC coupled with UV detection is a particularly suitable method. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity. chromatographyonline.com

Reverse Phase HPLC (RP-HPLC) Method Optimization

The optimization of an RP-HPLC method is a systematic process aimed at achieving the desired separation with good resolution, symmetrical peak shapes, and a practical analysis time. The process involves adjusting various chromatographic parameters, including the stationary phase, mobile phase composition, flow rate, and temperature.

For structurally similar compounds, such as N-(n-butyl) thiophosphoric triamide (NBPT), method development often begins with a scouting gradient to determine the approximate solvent concentration required for elution. lmaleidykla.ltselectscience.net This involves running a broad gradient of organic solvent (e.g., 5% to 95% acetonitrile (B52724) in water) to elute all sample components. selectscience.net Based on the results, further adjustments to the gradient slope or a switch to an isocratic elution can be made to optimize the separation of the target analyte from impurities and metabolites. The goal is to find the optimal balance where all compounds of interest are well-resolved from each other and from the solvent front, without excessively long run times. chromatographyonline.com

Column Chemistry and Stationary Phase Selection

The choice of the stationary phase is a critical factor that dictates the selectivity of the separation. rjptonline.org For the analysis of moderately polar compounds like PPA, reversed-phase columns are the standard choice.

C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase chromatography due to their high hydrophobicity and retention capabilities for a broad range of analytes. lmaleidykla.ltlmaleidykla.lt For the analysis of the related compound NBPT, a YMC-Triat C18 column (150 mm x 4.6 mm, 3 µm particle size) has been successfully used. lmaleidykla.ltlmaleidykla.ltlmaleidykla.lt The C18 stationary phase provides retention primarily through hydrophobic interactions between the alkyl chains and the nonpolar parts of the analyte molecule.

Phenyl Columns: Phenyl stationary phases can offer alternative selectivity, particularly for aromatic compounds like PPA. elementlabsolutions.com These phases can engage in π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring, in addition to hydrophobic interactions. This can lead to enhanced retention and different elution orders compared to standard C18 columns, which can be advantageous for separating PPA from its metabolites or matrix components. elementlabsolutions.com

Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain. This feature can improve peak shape for basic compounds and offer different selectivity compared to traditional C18 phases, particularly when using highly aqueous mobile phases. chromatographyonline.com

Table 1: Comparison of Common HPLC Stationary Phases for this compound Analysis

| Stationary Phase | Primary Interaction Mechanism | Advantages for PPA Analysis | Common Particle Size (µm) |

|---|---|---|---|

| C18 (ODS) | Hydrophobic | High retention for nonpolar compounds, widely available, robust. lmaleidykla.ltlmaleidykla.lt | 1.8, 2.7, 3, 5 |

| C8 (Octyl) | Hydrophobic | Less retentive than C18, useful for more hydrophobic analytes to reduce run times. | 1.8, 3, 5 |

| Phenyl | Hydrophobic, π-π interactions | Alternative selectivity for aromatic compounds like PPA. elementlabsolutions.com | 3, 5 |

| Embedded Polar Group (EPG) | Hydrophobic, hydrogen bonding | Improved peak shape for polar and basic compounds, stable in highly aqueous mobile phases. chromatographyonline.com | 3, 5 |

Mobile Phase Composition and Flow Rate Optimization

The mobile phase composition, including the type of organic solvent, the aqueous component (water or buffer), and its pH, is a powerful tool for controlling retention and selectivity. chromatographyonline.com

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used in RP-HPLC. rjptonline.org Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. For the analysis of NBPT, a mobile phase consisting of acetonitrile and deionized water has been shown to be effective. lmaleidykla.ltlmaleidykla.ltlmaleidykla.lt The ratio of organic solvent to water is a key parameter; increasing the percentage of acetonitrile will decrease the retention time of PPA. chromatographyonline.com

Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Phosphoric triamides can undergo hydrolysis, and the charge state of their metabolites may be pH-dependent. Using buffers (e.g., phosphate (B84403), formate (B1220265), acetate) helps to maintain a constant pH and achieve reproducible results. glsciences.eu For mass spectrometry (MS) compatibility, volatile buffers like ammonium (B1175870) formate or ammonium acetate, or acids like formic acid, are typically used. chromatographyonline.comsielc.com A study on (2-Nitrophenyl)-phosphoric triamide suggested a mobile phase of acetonitrile, water, and phosphoric acid, with formic acid substituted for MS-compatible applications. sielc.com

Flow Rate: The flow rate affects analysis time, resolution, and back pressure. A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 0.8 to 1.5 mL/min. lmaleidykla.ltnih.gov Optimization involves selecting a flow rate that provides adequate separation within a reasonable time without exceeding the pressure limits of the HPLC system. For the analysis of NBPT on a 4.6 mm ID column, a flow rate of 0.8 mL/min was found to be optimal. lmaleidykla.ltlmaleidykla.ltlmaleidykla.lt

Table 2: Example Mobile Phase and Flow Rate Conditions for Related Compounds

| Compound | Column | Mobile Phase | Flow Rate |

|---|---|---|---|

| N-(n-butyl) thiophosphoric triamide (NBPT) | YMC-Triat C18 (150 x 4.6 mm, 3 µm) | Acetonitrile: Deionized Water (25:75 v/v) lmaleidykla.ltlmaleidykla.lt | 0.8 mL/min lmaleidykla.ltlmaleidykla.lt |

| (2-Nitrophenyl)-phosphoric triamide | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid sielc.com | Not Specified |

Detection Techniques (e.g., UV Detection, HPLC-MS)

The choice of detector depends on the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay. nih.gov

UV Detection: Ultraviolet (UV) detectors are widely used in HPLC due to their robustness and applicability to a wide range of compounds that contain a chromophore. chromatographyonline.com this compound, with its phenyl ring, is expected to absorb UV light. The selection of an appropriate wavelength is critical for sensitivity. This is typically done by examining the UV spectrum of the analyte and choosing the wavelength of maximum absorbance (λmax). chromatographyonline.com For the related compound NBPT, detection was performed at 205 nm. lmaleidykla.ltlmaleidykla.ltlmaleidykla.lt A Photo Diode Array (PDA) detector can be particularly useful during method development as it collects the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides superior sensitivity and selectivity compared to UV detection. researchgate.net It is the preferred method for the analysis of metabolites, which are often present at much lower concentrations than the parent drug. MS detection can provide molecular weight information and structural details through fragmentation patterns, which is invaluable for the unambiguous identification of metabolites. For MS analysis, mobile phases must be volatile, necessitating the use of additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate. sielc.comresearchgate.net

Method Validation Parameters

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jddtonline.info The key validation parameters include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. It is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank and placebo samples. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ijprajournal.com It is assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. tbzmed.ac.ir These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ijprajournal.com

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, for example, on different days, or with different analysts or equipment. Precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%. ijprajournal.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. scholarsresearchlibrary.com

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.gov This provides an indication of its reliability during normal usage.

Table 3: Example Validation Parameters for an HPLC-UV Method for N-(n-butyl) thiophosphoric triamide (NBPT)

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.5 - 8.0 ppm lmaleidykla.lt | Correlation coefficient (r²) ≥ 0.999 |

| LOD | ≤ 0.0015% lmaleidykla.lt | Dependent on analytical needs |

| LOQ | ≤ 0.004% lmaleidykla.lt | Dependent on analytical needs |

| Precision (%RSD) | < 2% | ≤ 2% |

| Accuracy (% Recovery) | 98 - 102% | Typically 98 - 102% |

| Robustness | Unaffected by minor changes in flow rate, mobile phase ratio, and temperature. lmaleidykla.lt | %RSD should be within acceptable limits. |

Other Chromatographic Techniques

While HPLC is the most powerful and commonly used technique, other chromatographic methods may have applications in specific scenarios for the analysis of this compound.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. mdpi.com PPA itself may not be sufficiently volatile for direct GC analysis without derivatization. However, if its metabolites or degradation products are volatile, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could be a viable analytical approach. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simpler, less expensive chromatographic technique that can be used for qualitative or semi-quantitative analysis. It could be employed for rapid screening, reaction monitoring during synthesis, or as a preliminary step in method development to select a suitable solvent system for HPLC.

Electrochemical Methods (e.g., Potentiometric Sensors)

The direct analysis of this compound and its metabolites using electrochemical methods, particularly potentiometric sensors, is not extensively documented in existing scientific literature. Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode under zero-current conditions, with the potential being proportional to the concentration of a specific analyte. medmedchem.com While this technique has been successfully applied to a wide range of inorganic and organic ions, its application for the direct detection of neutral organic molecules like this compound presents unique challenges. mdpi.com

The development of a potentiometric sensor for a specific analyte hinges on the creation of a highly selective ion-selective electrode (ISE). nih.gov The core component of an ISE is the ionophore, a molecule designed to selectively bind to the target analyte. hkbu.edu.hk For a potentiometric sensor to be effective for this compound, an ionophore with a high affinity and selectivity for this molecule would need to be synthesized and incorporated into a suitable membrane matrix, typically a polymer like polyvinyl chloride (PVC). hkbu.edu.hk

Given the absence of specific research on potentiometric sensors for this compound, a hypothetical design can be conceptualized based on established principles for similar compounds, such as other organophosphorus molecules and organic amines. hkbu.edu.hknih.gov One possible approach could involve an enzyme-based sensor. nih.govelsevier.com An enzyme that specifically hydrolyzes this compound could be immobilized on the surface of a pH-sensitive electrode. nih.gov The enzymatic hydrolysis would release protons, causing a localized pH change that would be detected by the potentiometric transducer. elsevier.com This indirect measurement would correlate the change in potential to the concentration of this compound.

Another theoretical approach would be the development of a novel synthetic ionophore, such as a calixarene (B151959) or cyclodextrin (B1172386) derivative, that could form a host-guest complex with this compound. hkbu.edu.hknih.gov The design of such an ionophore would need to consider the specific size, shape, and functional groups of the this compound molecule to ensure selective binding.

The table below outlines the key components and design considerations for a hypothetical potentiometric sensor for this compound.

| Parameter | Description | Considerations and Challenges |

| Target Analyte | This compound | Neutral molecule, requiring indirect detection or a highly specific ionophore. |

| Sensing Principle | Potentiometry | Measurement of potential difference at zero current. |

| Sensor Type | Enzyme-Based Ion-Selective Electrode (Hypothetical) | Indirect detection based on pH change from enzymatic hydrolysis. |

| Ionophore/Biorecognition Element | Organophosphorus Hydrolase (OPH) | Identification and isolation of an enzyme specific to this compound is crucial. nih.gov |

| Transducer | H+-sensitive electrode (e.g., IrOx) | The transducer must be sensitive to small, localized pH changes. elsevier.com |

| Membrane Matrix | Poly(carbamoyl sulfonate) or similar polymer | The enzyme must be effectively immobilized while maintaining its activity. nih.gov |

| Response Time | < 5 minutes (Target) | Dependent on enzyme kinetics and diffusion rates. nih.gov |

| Linear Range | To be determined | Would depend on enzyme concentration and substrate affinity. |

| Selectivity | High | Potential interference from other acidic or basic compounds, or other substrates of the enzyme. |

| Key Challenges | - Discovery of a specific enzyme.- Long-term stability of the immobilized enzyme.- Optimization of operating conditions (pH, temperature). nih.gov |

It is important to emphasize that the development of such a sensor would require significant research to overcome these challenges, particularly in identifying a suitable and specific biorecognition element or synthetic ionophore. umn.edu

Advanced Research Perspectives and Future Directions

Exploration of Novel N-Phenylphosphoric Triamide Architectures

The foundational structure of this compound offers a versatile scaffold for the design and synthesis of new molecules with tailored properties. Future research will focus on creating novel architectures to enhance efficacy, introduce new functionalities, and improve stability for specific applications.

Key research thrusts in this area include:

Modification of the Amide Groups: The three amide groups on the phosphorus center are also amenable to chemical modification. Replacing the hydrogen atoms with alkyl, aryl, or other functional groups can create a library of new compounds. Research into the synthesis of new phosphoric triamide (PT) compounds, such as those involving cyclic amines, demonstrates the potential for creating diverse molecular structures. semnan.ac.ir The synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives showcases methods for creating complex amide linkages, which could be adapted for phosphoric triamides. mdpi.comresearchgate.net